

Application Notes and Protocols for Employing Fumed Silica as a Rheology Modifier

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Silica**

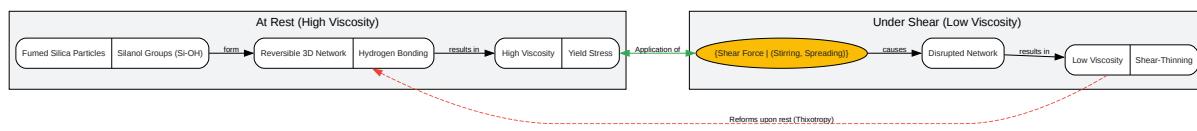
Cat. No.: **B128180**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumed **silica**, a synthetic, amorphous, and colloidal form of silicon dioxide, is a highly effective rheology modifier used across various scientific and industrial applications, including pharmaceutical formulations, coatings, adhesives, and personal care products.^{[1][2]} Its unique particle characteristics—high surface area, fine particle size (typically 7-40 nm), and the ability to form a three-dimensional network—allow it to control viscosity, provide thixotropic (shear-thinning) behavior, and prevent the settling of suspended particles (sedimentation).^{[1][2][3][4]} This document provides detailed application notes and experimental protocols for utilizing fumed **silica** to modify the rheological properties of liquid and semi-solid systems.


Mechanism of Action

The primary mechanism by which fumed **silica** modifies rheology is through the formation of a reversible, three-dimensional network within the liquid phase.^{[3][5][6][7][8][9]} This network is established through hydrogen bonding between the silanol (Si-OH) groups present on the surface of the fumed **silica** particles.^{[2][5][6][9][10]}

At rest, these hydrogen bonds create a loose, lattice-like structure that entraps the liquid, leading to a significant increase in viscosity and the development of a yield stress.^{[3][5][7]} When shear force is applied (e.g., through stirring, shaking, or spreading), this network is temporarily disrupted, causing the viscosity to decrease—a phenomenon known as shear-

thinning.[3][5][7][8] This allows for ease of application and processing. Upon removal of the shear force, the network reforms, and the viscosity returns to its initial state, a time-dependent process referred to as thixotropy.[2][3]

The effectiveness of fumed **silica** as a rheology modifier is influenced by several factors, including its concentration, the polarity of the liquid medium, and whether the fumed **silica** is hydrophilic (untreated) or hydrophobic (surface-treated).[7]

[Click to download full resolution via product page](#)

Figure 1: Mechanism of fumed **silica** as a rheology modifier.

Types of Fumed Silica: Hydrophilic vs. Hydrophobic

The surface chemistry of fumed **silica** plays a crucial role in its performance.

- **Hydrophilic Fumed Silica:** This is the standard, untreated form of fumed **silica**. Its surface is characterized by a high density of silanol groups, making it readily dispersible in non-polar to semi-polar liquids where it is most effective as a thickening agent.[1][11] In highly polar systems, the liquid molecules can interfere with the hydrogen bonding between **silica** particles, reducing its thickening efficiency.
- **Hydrophobic Fumed Silica:** This type of fumed **silica** is produced by chemically treating hydrophilic fumed **silica** with silanes or siloxanes.[12][13] This treatment replaces many of the surface silanol groups with hydrophobic groups, resulting in a material that is not readily wetted by water.[13] Hydrophobic fumed **silica** is particularly useful for modifying the rheology of polar systems, improving water resistance, and enhancing the feel of cosmetic formulations.[11][13]

Quantitative Data

The following tables summarize the impact of fumed **silica** concentration and type on the viscosity of various systems. This data has been compiled and adapted from graphical representations and textual descriptions in the cited literature.

Table 1: Viscosity of Hydrophilic Fumed **Silica** (AEROSIL® 200) in Various Solvents

Fumed Silica Concentration (% w/w)	Viscosity in Mineral Oil (mPa·s)	Viscosity in Soybean Oil (mPa·s)
2.5	~150	-
3.0	~250	~50
3.5	~350	~100
4.0	>400	~200
4.5	-	~350

Data adapted from graphical representations in Evonik's Technical Information documents.[\[7\]](#)

Table 2: Rheological Properties of Fumed **Silica** in Polyethylene Glycol (PEG)

Fumed Silica Concentration (wt. %)	Carrier Fluid	Critical Viscosity (Pa·s)
22.33	PEG	~10
23.00	PEG	~20
23.08	PEG	~30
23.81	PEG	~50
26.00	PEG	~100
29.00	PEG	>200

Data adapted from graphical representations for fumed **silica** in PEG at 25°C.[\[14\]](#)

Table 3: Comparison of Hydrophilic and Hydrophobic Fumed **Silica** in Paraffin Oil

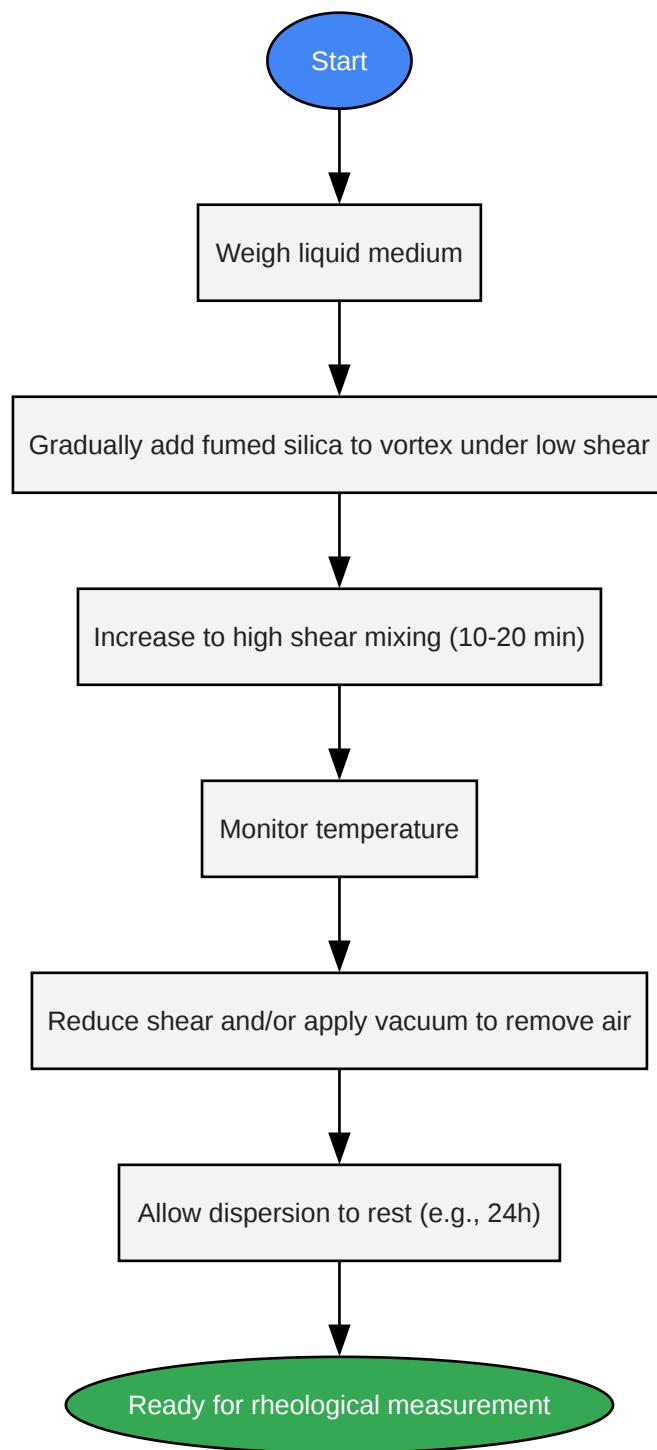
Fumed Silica Type	Concentration (wt%)	Viscosity (mPa·s)
AEROSIL® R 974 (Hydrophobic)	3	~10,000
AEROSIL® R 974 (Hydrophobic)	5	~1,000,000

Data adapted from graphical representations in Evonik's technical document.[8]

Experimental Protocols

Protocol for Dispersion of Fumed Silica in a Liquid System

Proper dispersion is critical to activate the rheological control properties of fumed **silica**. The goal is to break down the initial agglomerates into smaller aggregates.


Materials and Equipment:

- Fumed **silica** (hydrophilic or hydrophobic, as required)
- Liquid medium (e.g., oil, solvent, resin)
- Beaker or mixing vessel
- High-shear mixer (e.g., rotor-stator homogenizer, dissolver with a saw-tooth blade)
- Spatula
- Analytical balance

Procedure:

- Weigh the required amount of the liquid medium and transfer it to the mixing vessel.

- While stirring the liquid at a low speed to create a vortex, gradually add the pre-weighed fumed **silica**. Add the powder into the vortex to facilitate wet-in.[1]
- Once all the fumed **silica** has been added and wetted, increase the shear rate of the mixer. For optimal dispersion, a high-shear mixer is recommended.[15]
- Continue mixing at high shear for a predetermined time (e.g., 10-20 minutes). The exact time will depend on the batch size, viscosity of the system, and the efficiency of the mixing equipment.
- During mixing, monitor the temperature of the dispersion, as excessive heat can affect the properties of some formulations.
- After high-shear mixing, reduce the speed to a gentle agitation to allow any entrapped air to escape. For some applications, applying a vacuum can aid in removing air bubbles.[7]
- Allow the dispersion to rest for a specified period (e.g., 24 hours) to allow for the full development of the thixotropic structure before measuring its rheological properties.

[Click to download full resolution via product page](#)

Figure 2: General workflow for dispersing **fumed silica**.

Protocol for Preparation of a Fumed Silica-Based Gel

This protocol describes the preparation of a simple gel using fumed **silica** in a non-polar oil.

Materials and Equipment:

- Hydrophilic fumed **silica** (e.g., AEROSIL® 200)
- Mineral oil or another non-polar oil
- High-shear mixer
- Beaker, analytical balance, spatula

Procedure:

- Determine the desired concentration of fumed **silica** (typically 3-10% w/w for a gel).
- Weigh the mineral oil into a beaker.
- Following the dispersion protocol (5.1), gradually add the fumed **silica** to the mineral oil under low shear.
- Once all the **silica** is incorporated, apply high shear for 15-30 minutes, or until a smooth, homogenous gel is formed.
- Allow the gel to rest for at least 24 hours before evaluation.

Protocol for Rheological Characterization

This protocol outlines the steps for measuring the key rheological properties of a formulation containing fumed **silica** using a rotational rheometer.

Equipment:

- Rotational rheometer with appropriate geometry (e.g., cone-plate or parallel-plate)
- Temperature control unit

Procedure:

- Sample Loading: Carefully apply the sample to the lower plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper geometry to the correct gap setting. Trim any

excess sample.

- Equilibration: Allow the sample to equilibrate at the desired measurement temperature (e.g., 25°C) for a set period.
- Flow Curve Measurement (Viscosity vs. Shear Rate):
 - Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and then back down to the low shear rate.
 - This will demonstrate the shear-thinning behavior and allow for the evaluation of thixotropy by observing the hysteresis loop between the upward and downward curves.
- Oscillatory Measurement (Amplitude Sweep):
 - To determine the linear viscoelastic region (LVER) and the yield stress, perform an amplitude sweep at a constant frequency (e.g., 1 Hz).
 - Increase the strain or stress amplitude and monitor the storage modulus (G') and loss modulus (G''). The yield stress can be identified as the stress at which G' begins to decrease significantly, indicating the breakdown of the gel structure.[16]
- Frequency Sweep:
 - Within the LVER determined from the amplitude sweep, perform a frequency sweep to evaluate the gel strength and stability. For a gel-like structure, G' will be greater than G'' and relatively independent of frequency.

[Click to download full resolution via product page](#)

Figure 3: Workflow for rheological characterization.

Applications in Drug Development

In the pharmaceutical industry, fumed **silica** is a valuable excipient for:

- Topical and Transdermal Formulations: It is used to thicken creams, ointments, and gels, providing desirable texture and preventing the settling of active pharmaceutical ingredients (APIs).[\[17\]](#)

- Oral Suspensions: Fumed **silica** acts as a suspending agent, ensuring uniform dosage of the API throughout the shelf life of the product.
- Tablet and Capsule Manufacturing: It can be used as a glidant to improve the flowability of powders during tablet compression and capsule filling.[18]

Safety and Handling

Fumed **silica** is an extremely fine, low-density powder that can easily become airborne.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and respiratory protection (e.g., an N95 dust mask) to avoid inhalation and contact with eyes and skin.[2][7][11][19][20]
- Ventilation: Handle fumed **silica** in a well-ventilated area, preferably in a fume hood or under local exhaust ventilation, to minimize airborne concentrations.[2][7][20]
- Handling: Avoid creating dust clouds. Use a scoop or a suitable vacuum cleaner for handling and cleanup. Do not use compressed air to clean spills.[2][19]
- Storage: Store in a dry, cool, well-ventilated place in tightly closed containers. Keep away from volatile chemicals, as fumed **silica** can adsorb them.[2][7][19]

Always consult the Safety Data Sheet (SDS) for the specific grade of fumed **silica** being used for complete safety information.[2][7][11][19][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pcimag.com [pcimag.com]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. CN105140572A - Method for preparing fumed silica/sulfate gel electrolyte - Google Patents [patents.google.com]
- 7. products.evonik.com [products.evonik.com]
- 8. products.evonik.com [products.evonik.com]
- 9. products.evonik.com [products.evonik.com]
- 10. EP0928818A2 - Method for preparing hydrophobic fumed silica - Google Patents [patents.google.com]
- 11. products.evonik.com [products.evonik.com]
- 12. products.evonik.com [products.evonik.com]
- 13. complexfluids.umd.edu [complexfluids.umd.edu]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. proyes.tw [proyes.tw]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. nbinno.com [nbinno.com]
- 18. mdpi.com [mdpi.com]
- 19. mychem.ir [mychem.ir]
- 20. rawsource.com [rawsource.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Employing Fumed Silica as a Rheology Modifier]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128180#employing-fumed-silica-as-a-rheology-modifier-in-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com